molecular formula C17H19N3O4S B2863150 5-{[(6-cyclopropylpyridin-3-yl)methyl]sulfamoyl}-2-methoxybenzamide CAS No. 2320459-05-8

5-{[(6-cyclopropylpyridin-3-yl)methyl]sulfamoyl}-2-methoxybenzamide

Cat. No.: B2863150
CAS No.: 2320459-05-8
M. Wt: 361.42
InChI Key: YYJJOUPFPCTGPJ-UHFFFAOYSA-N
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Description

5-{[(6-Cyclopropylpyridin-3-yl)methyl]sulfamoyl}-2-methoxybenzamide is a chemical compound of significant interest in preclinical pharmaceutical research, particularly in the development of novel analgesic agents. It is characterized as a sulfonamide derivative, a class known for its potential in modulating voltage-gated sodium channels . Its primary research value lies in its activity as a selective Nav1.7 inhibitor . The Nav1.7 sodium channel is a well-validated molecular target for pain signaling pathways, and inhibitors of this channel are investigated for their potential to treat various pain states, including neuropathic pain, inflammatory pain, and nociceptive pain . By blocking this channel, the compound may effectively inhibit the transmission of pain signals, providing a crucial tool for understanding pain mechanisms . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans. Researchers should handle the material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-[(6-cyclopropylpyridin-3-yl)methylsulfamoyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-24-16-7-5-13(8-14(16)17(18)21)25(22,23)20-10-11-2-6-15(19-9-11)12-3-4-12/h2,5-9,12,20H,3-4,10H2,1H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJJOUPFPCTGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(6-cyclopropylpyridin-3-yl)methyl]sulfamoyl}-2-methoxybenzamide typically involves multi-step organic reactions. The process often begins with the preparation of the benzamide core, followed by the introduction of the methoxy group through methylation reactions. The sulfamoyl group is then introduced via sulfonation reactions, and finally, the cyclopropylpyridine moiety is attached through coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-{[(6-cyclopropylpyridin-3-yl)methyl]sulfamoyl}-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

5-{[(6-cyclopropylpyridin-3-yl)methyl]sulfamoyl}-2-methoxybenzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-{[(6-cyclopropylpyridin-3-yl)methyl]sulfamoyl}-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Similarities :

  • Both compounds share a 2-methoxybenzamide backbone and a sulfamoyl group.
    Key Differences :
  • Substituent on Sulfamoyl Group : Sulpiride features a (1-ethyl-2-pyrrolidinyl)methyl group, while the target compound has a 6-cyclopropylpyridinylmethyl group. The cyclopropylpyridine moiety may enhance aromatic stacking interactions, whereas the pyrrolidinyl group in sulpiride contributes to basicity and solubility.
  • Pharmacological Activity : Sulpiride is a dopamine D2/D3 receptor antagonist used as a tranquilizer and digestive aid . The pyridine ring in the target compound could alter receptor selectivity or pharmacokinetics, though specific data are unavailable in the provided evidence.

Table 1: Structural and Functional Comparison with Sulpiride

Feature Target Compound (±)-Sulpiride
Core Structure 2-Methoxybenzamide 2-Methoxybenzamide
Sulfamoyl Substituent 6-Cyclopropylpyridin-3-ylmethyl (1-Ethyl-2-pyrrolidinyl)methyl
Known Applications Not explicitly stated Tranquilizer, dopamine receptor antagonist

LMM5 and LMM11 (1,3,4-Oxadiazole Derivatives)

Structural Similarities :

  • LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 share the sulfamoyl benzamide motif.
    Key Differences :
  • Oxadiazole Ring : LMM5 and LMM11 incorporate a 1,3,4-oxadiazole ring linked to the benzamide, absent in the target compound. This ring enhances rigidity and may improve metabolic stability.
  • Biological Activity : LMM5 and LMM11 exhibit antifungal activity via thioredoxin reductase inhibition . The target compound’s pyridine substituent could direct it toward different targets, such as CNS receptors, though this remains speculative without explicit data.

Table 2: Comparison with LMM5/LMM11

Feature Target Compound LMM5/LMM11
Core Structure Sulfamoyl benzamide Sulfamoyl benzamide + 1,3,4-oxadiazole
Key Substituents Cyclopropylpyridinylmethyl Benzyl/methyl (LMM5), cyclohexyl/ethyl (LMM11)
Known Applications Not explicitly stated Antifungal agents

Radiopharmaceuticals: [11C]Raclopride and [18F]Fallypride

Structural Similarities :

  • [11C]Raclopride ((2S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-hydroxy-2-[11C]methoxybenzamide) shares the benzamide backbone.
    Key Differences :
  • Substituents : Raclopride has a dichloro-hydroxybenzamide structure, while the target compound lacks halogenation and has a methoxy group. The hydroxy group in raclopride reduces lipophilicity, impacting blood-brain barrier penetration compared to the target compound’s methoxy group.
  • Applications : Radiopharmaceuticals like raclopride are used for PET imaging of dopamine receptors . The target compound’s cyclopropylpyridine group may confer distinct receptor-binding profiles.

Table 3: Comparison with Radiopharmaceuticals

Feature Target Compound [11C]Raclopride
Core Structure 2-Methoxybenzamide Dichloro-hydroxybenzamide
Key Substituents Cyclopropylpyridinylmethyl (1-Ethyl-2-pyrrolidinyl)methyl
Applications Not explicitly stated Dopamine receptor imaging

Sulfonamide Derivatives: 5-Chloro-N-(4-(N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl)phenyl)-2-methoxybenzamide (Compound 12)

Structural Similarities :

  • Compound 12 () shares the 2-methoxybenzamide core and sulfamoyl linkage.
    Key Differences :
  • Chlorine Substituent : Compound 12 has a 5-chloro group, which may enhance electron-withdrawing effects and binding affinity compared to the target compound’s unsubstituted benzamide.

Biological Activity

5-{[(6-cyclopropylpyridin-3-yl)methyl]sulfamoyl}-2-methoxybenzamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial properties, enzyme inhibition, and therapeutic applications.

Chemical Structure and Properties

The compound features a sulfamoyl group, which is known for its pharmacological significance, particularly in antibacterial and enzyme inhibition activities. The presence of the cyclopropylpyridine moiety may enhance its interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, derivatives containing the sulfamoyl group have been reported to show moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

Enzyme inhibition is another critical aspect of the biological activity of this compound. Specifically, it has been evaluated as an inhibitor of acetylcholinesterase (AChE) and urease. AChE inhibitors are vital in treating neurodegenerative diseases like Alzheimer's, while urease inhibitors can help manage conditions such as peptic ulcers and kidney stones .

Table 1: Enzyme Inhibition Activity

CompoundEnzyme TargetIC50 (µM)Reference
This compoundAChETBD
Other Similar CompoundsUrease1.13 - 6.28

Study 1: Antibacterial Screening

In a study assessing various synthesized compounds similar to this compound, researchers found that several derivatives exhibited significant antibacterial effects. The most effective compounds showed IC50 values ranging from 0.63 µM to 2.14 µM against Bacillus subtilis and Salmonella typhi .

Study 2: Enzyme Inhibition Analysis

Another study focused on the enzyme inhibitory potential of sulfamoyl-containing compounds. The results indicated that certain derivatives were potent inhibitors of urease, with IC50 values significantly lower than traditional urease inhibitors like thiourea (IC50 = 21.25 µM) . This suggests that modifications to the sulfamoyl group can enhance inhibitory efficacy.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and bacterial targets. The sulfamoyl group likely plays a crucial role in binding interactions, facilitating the inhibition of target enzymes or disrupting bacterial functions.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 5-{[(6-cyclopropylpyridin-3-yl)methyl]sulfamoyl}-2-methoxybenzamide, and what reaction parameters require strict control?

  • Methodology :

  • Step 1 : Initiate with the coupling of 6-cyclopropylpyridine-3-carbaldehyde with sulfamide derivatives under reductive amination conditions (e.g., NaBH3_3CN in methanol) to form the sulfamoyl intermediate .
  • Step 2 : Perform benzamide formation via condensation of the sulfamoyl intermediate with 2-methoxybenzoic acid using carbodiimide crosslinkers (e.g., EDC/HOBt) in DMF .
  • Critical Parameters :
  • Temperature : Maintain ≤40°C during sulfamoylation to prevent side reactions.
  • Solvent Purity : Use anhydrous DMF to avoid hydrolysis of active intermediates.
  • Stoichiometry : Optimize molar ratios (e.g., 1.2:1 sulfamide:aldehyde) for >85% yield .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H/1313C NMR to verify cyclopropylpyridyl and sulfamoyl group integration (e.g., δ 1.1–1.3 ppm for cyclopropyl protons) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ with <2 ppm mass error .
  • HPLC-PDA : Assess purity (>98%) using a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the sulfamoylation step in synthesis?

  • Methodology :

  • Variables : Test temperature (20–50°C), catalyst loading (0.5–2 mol%), and reaction time (4–24 hrs) using a Box-Behnken design .

  • Response Surface Analysis : Identify optimal conditions (e.g., 30°C, 1 mol% catalyst, 12 hrs) for ≥90% conversion.

  • Validation : Replicate runs under optimized conditions to confirm reproducibility (RSD <5%) .

    VariableRange TestedOptimal Value
    Temperature20–50°C30°C
    Catalyst Loading0.5–2 mol%1 mol%
    Reaction Time4–24 hrs12 hrs

Q. What computational approaches predict this compound’s binding affinity to biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., tyrosine kinase domains). Focus on sulfamoyl group hydrogen bonding with catalytic lysine residues .
  • QSAR Modeling : Train models on cyclopropylpyridyl analogs to correlate substituent effects (e.g., logP, polar surface area) with IC50_{50} values .

Q. How should researchers resolve discrepancies in biological activity data across assay systems?

  • Methodology :

  • Assay Standardization : Compare results under uniform conditions (e.g., 10% FBS in DMEM, 48-hr incubation) .
  • Orthogonal Assays : Validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI flow cytometry) to confirm mechanism .
  • Meta-Analysis : Pool data from ≥3 independent studies to identify outlier datasets (e.g., pH-dependent solubility effects) .

Data Contradiction Analysis

  • Case Study : Conflicting IC50_{50} values in kinase inhibition assays may arise from:
    • ATP Concentration : High ATP (1 mM) reduces apparent potency by competing with inhibitors.
    • Solution Stability : Degradation in DMSO stock solutions (>1 week) lowers active compound concentration.
    • Mitigation : Prefresh stock solutions and use ATP-free buffer in initial screens .

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